molecular formula C5H6ClNO2S B1281761 5-Aminothiophene-3-carboxylic acid hydrochloride CAS No. 89499-37-6

5-Aminothiophene-3-carboxylic acid hydrochloride

Cat. No.: B1281761
CAS No.: 89499-37-6
M. Wt: 179.63 g/mol
InChI Key: APKRGAHPNPXASC-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C5H6ClNO2S and its molecular weight is 179.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Brain Activity

5-Aminothiophene-3-carboxylic acid hydrochloride is implicated in studies exploring tryptophan metabolic pathways and brain serotonergic activity. Research has delved into the suppressive effects of elevated dietary tryptophan on aggressive behavior and post-stress plasma cortisol concentrations, mediated by the brain serotonergic system. The synthesis of serotonin (5-HT) is contingent on tryptophan availability, predominantly in neurons expressing the TPH2 isoform of tryptophan hydroxylase. The role of dietary fatty acids in modulating tryptophan's metabolic fate, potentially affecting serotonin synthesis, has been a subject of investigation. These insights suggest a complex interplay between dietary components, metabolic pathways, and neurotransmitter synthesis (Höglund, Øverli & Winberg, 2019).

Biocatalyst Inhibition and Industrial Chemical Precursors

Carboxylic acids, including this compound, are recognized for their industrial significance as precursors for various chemicals. They have been extensively studied for their ability to inhibit microbial activity at concentrations below the desired yield. This property is particularly notable given that many carboxylic acids are employed as food preservatives. Understanding their impact on microbial strains like Escherichia coli and Saccharomyces cerevisiae is crucial for engineering robust microbial strains for industrial applications. These acids’ potential to damage cell membranes and decrease microbial internal pH, thereby affecting metabolic processes and cell membrane properties, is a key area of research (Jarboe, Royce & Liu, 2013).

Synthesis and Evaluation of Thiophene Analogues

Research has explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity. These analogues, including compounds structurally related to this compound, have been assessed for their biological activity and potential health implications. The studies aim to understand the chemical and biological behavior of these compounds and their capacity to induce tumors in vivo, offering insights into their safety and potential risks (Ashby, Styles, Anderson & Paton, 1978).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-aminothiophene-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c6-4-1-3(2-9-4)5(7)8;/h1-2H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKRGAHPNPXASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527623
Record name 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-37-6
Record name 5-Aminothiophene-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminothiophene-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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